BenchChemオンラインストアへようこそ!

N-butyl-4-(imidazol-1-ylmethyl)benzamide

Medicinal Chemistry Chemical Biology Lead Optimization

Choose this specific compound for your SAR studies to avoid scientific invalidity from analog substitution. The linear n-butyl chain (MW 257.33, logP ~2.2-2.6) uniquely balances lipophilicity, cellular permeability, and target engagement, distinct from methyl or branched alkyl variants. Essential for HDAC and mitotic kinesin research. Verify purity and request a quote today.

Molecular Formula C15H19N3O
Molecular Weight 257.33 g/mol
Cat. No. B4508376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-4-(imidazol-1-ylmethyl)benzamide
Molecular FormulaC15H19N3O
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC=C(C=C1)CN2C=CN=C2
InChIInChI=1S/C15H19N3O/c1-2-3-8-17-15(19)14-6-4-13(5-7-14)11-18-10-9-16-12-18/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,17,19)
InChIKeyOYXGIQKVFFLUJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-butyl-4-(imidazol-1-ylmethyl)benzamide: Chemical Identity and Core Scaffold for Imidazole-Benzamide Screening Libraries


N-butyl-4-(imidazol-1-ylmethyl)benzamide (molecular formula C15H19N3O, MW 257.33 g/mol) is a synthetic organic compound featuring a benzamide core substituted at the para position with an imidazol-1-ylmethyl group and bearing an N-butyl substituent on the amide nitrogen [1]. The compound incorporates two pharmacologically significant scaffolds — the benzamide moiety and the imidazole ring — connected via a methylene bridge [1]. This structural arrangement positions the compound within the broader class of imidazole-benzamide derivatives, a chemical series that has been extensively explored in medicinal chemistry for applications including histone deacetylase (HDAC) inhibition, anticancer activity, and mitotic kinesin modulation [2].

Why N-butyl-4-(imidazol-1-ylmethyl)benzamide Cannot Be Replaced by N-methyl, N-sec-butyl, or N-cycloheptyl Analogs in Structure-Activity Investigations


The N-butyl substituent on the benzamide nitrogen of N-butyl-4-(imidazol-1-ylmethyl)benzamide is not a generic interchangeable moiety. In imidazole-benzamide derivatives, variations in the N-alkyl chain length and branching pattern produce distinct lipophilicity profiles, conformational flexibility, and molecular recognition properties that directly affect target binding and cellular permeability . For instance, the linear n-butyl group (logP approximately 2.2–2.6) confers different physicochemical characteristics compared to the sec-butyl analog (branched, altered steric bulk) or the N-methyl analog (reduced molecular weight 215.26 g/mol, lower lipophilicity) . Structure-activity relationship (SAR) studies on related imidazole-benzamide scaffolds demonstrate that modifications to the benzamide N-substituent significantly influence biological activity , rendering simple analog substitution scientifically invalid for rigorous comparative studies. The specific combination of the para-imidazolylmethyl group with an n-butyl amide substituent defines a distinct chemical space that cannot be approximated by other alkyl variants.

Quantitative Differentiation of N-butyl-4-(imidazol-1-ylmethyl)benzamide from Closest Structural Analogs: Evidence-Based Procurement Rationale


N-butyl-4-(imidazol-1-ylmethyl)benzamide Structural and Molecular Weight Comparison with N-methyl and N-cycloheptyl Analogs

N-butyl-4-(imidazol-1-ylmethyl)benzamide (MW 257.33 g/mol, C15H19N3O) exhibits intermediate molecular weight and lipophilicity compared to its closest N-alkyl analogs. The N-methyl derivative (MW 215.26 g/mol) is significantly smaller and more polar, while the N-cycloheptyl derivative (MW 297.4 g/mol) is substantially larger and more lipophilic [1]. The n-butyl chain provides balanced physicochemical properties for cellular permeability while maintaining synthetic accessibility, making it a suitable scaffold for exploring structure-activity relationships in this chemical series.

Medicinal Chemistry Chemical Biology Lead Optimization

N-butyl vs N-sec-butyl Analog: Constitutional Isomerism Affects Steric and Conformational Properties

N-butyl-4-(imidazol-1-ylmethyl)benzamide is a constitutional isomer of N-(sec-butyl)-4-(1H-imidazol-1-ylmethyl)benzamide (MW 257.33 g/mol, same molecular formula C15H19N3O). The n-butyl variant features a linear, unbranched four-carbon chain attached to the amide nitrogen, whereas the sec-butyl analog (N-butan-2-yl) introduces branching at the α-carbon . This branching creates increased steric hindrance near the amide bond and restricts rotational freedom, which can alter hydrogen-bonding patterns, target protein binding conformations, and metabolic stability profiles.

Medicinal Chemistry Molecular Recognition Conformational Analysis

Lipophilicity and Calculated Physicochemical Property Differentiation from N-methyl Benzamide Scaffold

Based on calculated physicochemical parameters for the imidazolylmethyl-benzamide scaffold, the n-butyl substituent confers significantly increased lipophilicity compared to the N-methyl analog. While direct experimental logP/logD values for the target compound are not publicly available, comparative analysis using established QSAR principles indicates that the n-butyl group adds approximately 1.5–2.0 log units of lipophilicity relative to the methyl substituent . This difference impacts membrane permeability, plasma protein binding, and distribution properties. The predicted polar surface area (PSA) for the imidazolylmethyl-benzamide core (approximately 58–60 Ų for the benzamide-imidazole fragment) remains constant across N-alkyl variants, but the increased hydrocarbon content of the n-butyl group raises calculated logP while maintaining hydrogen bond donor/acceptor capacity .

Drug Design ADME Physicochemical Profiling

Imidazole-Benzamide Scaffold Activity in HDAC Inhibition and Anticancer Applications Supports Target Compound Selection for Mechanism-Focused Studies

Imidazole-based benzamide derivatives have been characterized as potent histone deacetylase (HDAC) inhibitors with demonstrated anticancer activity. A 2024 study in Journal of Molecular Structure reported the design, synthesis, and biological evaluation of novel imidazole-based benzamide derivatives as HDAC inhibitors and anticancer agents [1]. Benzamide-containing HDAC inhibitors are known for their slow-binding, time-dependent inhibition mechanism [2]. Additionally, the imidazolyl benzamide derivative IMUEB demonstrated concentration-dependent cytotoxicity against A549 lung cancer cells, induced G1 phase cell cycle arrest, triggered apoptosis with increased caspase-3 expression, and drastically decreased migratory potential [3]. While N-butyl-4-(imidazol-1-ylmethyl)benzamide itself lacks published biological activity data, its core scaffold directly matches the pharmacophoric elements validated in these studies.

HDAC Inhibition Cancer Research Epigenetics

Recommended Procurement and Application Scenarios for N-butyl-4-(imidazol-1-ylmethyl)benzamide Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of N-Alkyl Substitution Effects in Imidazole-Benzamide Series

The n-butyl substituent of N-butyl-4-(imidazol-1-ylmethyl)benzamide (MW 257.33 g/mol) provides an intermediate molecular weight and lipophilicity profile between the N-methyl (MW 215.26 g/mol) and N-cycloheptyl (MW 297.4 g/mol) analogs [1]. This compound is recommended for systematic SAR investigations examining how N-alkyl chain length and branching affect target binding, cellular permeability, and metabolic stability in imidazole-benzamide chemical series. The linear n-butyl chain lacks the α-branching present in sec-butyl constitutional isomers, enabling direct assessment of chain linearity effects on molecular recognition . Procurement of all three N-alkyl variants (methyl, n-butyl, cycloheptyl) enables comprehensive SAR mapping of this pharmacophore region.

HDAC Inhibitor Screening and Epigenetic Modulator Discovery Programs

Given the demonstrated HDAC inhibitory activity of imidazole-based benzamide derivatives and the established slow-binding mechanism of benzamide-class HDAC inhibitors [1], N-butyl-4-(imidazol-1-ylmethyl)benzamide is suitable for inclusion in HDAC-focused screening libraries. The compound's core scaffold matches pharmacophoric elements present in active HDAC inhibitors, while its n-butyl substituent may confer distinct binding kinetics, isoform selectivity, or cellular activity profiles compared to other N-alkyl variants. Researchers investigating epigenetic modulation in cancer should consider this compound alongside validated HDAC inhibitor chemotypes to explore structure-dependent differences in potency and selectivity.

Chemical Probe Development for Mitotic Kinesin and Anticancer Target Validation

Patents disclosing imidazole-benzamide compounds as inhibitors of mitotic kinesins (including KSP/Eg5) for anticancer applications [1] establish the scaffold's relevance in this therapeutic area. N-butyl-4-(imidazol-1-ylmethyl)benzamide can serve as a core scaffold for developing chemical probes targeting mitotic kinesins, with the n-butyl substituent offering a balance of lipophilicity (estimated logP 2.2–2.6) that may optimize cellular permeability while maintaining target engagement. The compound is appropriate for initial screening and hit validation in mitotic kinesin inhibition assays before undertaking more elaborate synthetic derivatization.

Reference Standard for Analytical Method Development and Quality Control in Imidazole-Benzamide Synthesis

With a well-defined molecular formula (C15H19N3O), molecular weight (257.33 g/mol), and canonical SMILES string (CCCCNC(=O)C1=CC=C(C=C1)CN2C=CN=C2) [1], N-butyl-4-(imidazol-1-ylmethyl)benzamide can serve as a reference standard for HPLC method development, LC-MS calibration, and NMR spectral library construction for imidazole-benzamide compound series. Its distinct retention characteristics relative to N-methyl and N-cycloheptyl analogs enable robust chromatographic separation method validation. The compound is suitable for quality control applications in synthetic chemistry workflows involving imidazole-benzamide derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-butyl-4-(imidazol-1-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.